molecular formula C17H16F2N2O B3325893 Synvest-1 CAS No. 2242777-37-1

Synvest-1

Cat. No.: B3325893
CAS No.: 2242777-37-1
M. Wt: 302.32 g/mol
InChI Key: JLTZBYZOWVBLBQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synvest-1, also known as [18F]this compound, is a novel positron emission tomography (PET) imaging tracer targeting synaptic vesicle glycoprotein 2A (SV2A). This compound has been developed to meet clinical demand for imaging and quantifying synaptic density in vivo. Synaptic vesicle glycoprotein 2A is a presynaptic transmembrane protein expressed in neurons across the brain and is critical for neural system functioning. The expression of synaptic vesicle glycoprotein 2A is associated with various neuro-psychiatric disorders, making this compound a valuable tool in both research and clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Synvest-1 involves several key steps. The process begins with the preparation of a precursor compound, which is then subjected to copper-mediated fluorination. The synthesis is typically carried out using an automated module to ensure Good Manufacturing Practice (GMP) standards, ensuring sterile and pyrogen-free production .

    Preparation of Precursor: The precursor compound is synthesized through a series of reactions, including the conjugate addition of nitromethane with cinnamaldehyde in the presence of the Jørgensen-Hayashi catalyst using the Merck dual acid cocatalyst system.

    Fluorination: The key step involves copper-mediated [18F] fluorination of the precursor compound. .

Industrial Production Methods

The industrial production of this compound is carried out using automated synthesis modules such as the Trasis AllinOne-36 (AIO) module. This ensures high production yields, reliability, and reduced production time. The entire synthesis process is completed within a timeframe of approximately 80 minutes, with consistently high radiochemical yields and purity .

Mechanism of Action

Synvest-1 exerts its effects by binding to synaptic vesicle glycoprotein 2A, a presynaptic transmembrane protein. This binding allows for the imaging and quantification of synaptic density in vivo using positron emission tomography. The high affinity and specificity of this compound for synaptic vesicle glycoprotein 2A make it an excellent tool for studying synaptic abnormalities associated with various brain disorders .

Properties

IUPAC Name

(4R)-4-(3,5-difluorophenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O/c1-11-8-20-3-2-12(11)9-21-10-14(6-17(21)22)13-4-15(18)7-16(19)5-13/h2-5,7-8,14H,6,9-10H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTZBYZOWVBLBQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2242777-37-1
Record name SDM-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242777371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SDM-8
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HJJ2N3UU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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